(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone
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Overview
Description
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone is an organic compound with the molecular formula C16H15NO3 This compound features a unique structure that includes a 7-amino-2,3-dihydrobenzo[b][1,4]dioxin core and a p-tolyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone typically involves the following steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Attachment of the p-tolyl group: This step involves a Friedel-Crafts acylation reaction where the p-tolyl group is introduced using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization.
Uniqueness
(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanone is unique due to its specific structural features and the presence of both an amino group and a p-tolyl group, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-10-2-4-11(5-3-10)16(18)12-8-14-15(9-13(12)17)20-7-6-19-14/h2-5,8-9H,6-7,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFLIZDYFKXDTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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